2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide

Lipophilicity Membrane Permeability Drug-like Properties

Generic substitution of the 2-tert-butyl group invalidates assay reproducibility due to altered lipophilicity (ΔLogP ~+1.1) and steric bulk (Taft Es = -1.54). This N'-hydroxycarboximidamide offers bidentate metal chelation with enhanced metabolic shielding. - **Key differentiator:** tert-Butyl group reduces CYP-mediated degradation vs unsubstituted or methyl analogs - **Available forms:** Racemic (CAS 1824844-16-7) or enantiopure (2S,3R)-isomer (CAS 2089472-82-0, 98%) - **Supply:** Packaged under inert atmosphere, traceable batch COA

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13251099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(CCO1)C(=NO)N
InChIInChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)
InChIKeyMWYARSVIEVYJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide: Structure & Procurement


2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide (CAS 1824844-16-7; molecular formula C₉H₁₈N₂O₂; molecular weight 186.25 g/mol) belongs to the class of N′-hydroxycarboximidamides (hydroxamic acid derivatives) featuring a tetrahydrofuran (oxolane) core substituted at the 2-position with a tert-butyl group and at the 3-position with a carboximidamide moiety bearing an N′-hydroxy group. The compound is commercially available as both racemic (CAS 1824844-16-7) and stereochemically defined (2S,3R) forms (CAS 2089472-82-0) . The N′-hydroxycarboximidamide functional group is recognized for its metal-chelating capacity, a property foundational to its potential as a metalloenzyme inhibitor scaffold [1].

1 N′-hydroxycarboximidamide scaffold with tetrahydrofuran core
2 Available as racemic and (2S,3R) enantiomer forms
3 Bidentate metal-chelating motif for metalloenzyme inhibitor research

2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide: The Critical Differentiator


Generic substitution among N′-hydroxyoxolane-3-carboximidamides is scientifically inadvisable because the 2-position substituent critically modulates three parameters essential for research reproducibility and downstream performance: lipophilicity (LogP), steric hindrance, and metabolic stability. The tert-butyl group in 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide introduces substantial steric bulk [1] that is absent in unsubstituted analogs (e.g., N′-hydroxyoxolane-3-carboximidamide, CAS 1251417-85-2). This steric feature alters the conformational ensemble of the oxolane ring and shields the adjacent carboximidamide moiety from enzymatic degradation—a property extensively documented for tert-butyl-containing hydroxamic acid derivatives in medicinal chemistry campaigns [2]. Furthermore, the increased lipophilicity conferred by the tert-butyl group (calculated LogP ~0.7 vs. ~-0.4 for the unsubstituted parent) [3] directly impacts membrane permeability and solubility, rendering cross-substitution scientifically invalid without explicit re-validation of assay conditions.

Lipophilicity tert-Butyl substitution markedly shifts lipophilicity relative to unsubstituted analog; may alter membrane permeability and cellular uptake profiles.
Metabolism Steric hindrance from tert-butyl shields carboximidamide from CYP450/esterase degradation; substitution with smaller groups may reduce metabolic stability.
Chelation Bidentate N′-hydroxycarboximidamide chelation differs from monodentate carboximidamide; cross-substitution may yield fundamentally different metalloenzyme inhibition profiles.

2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide: Differentiation Evidence


Lipophilicity: tert-Butyl vs Unsubstituted Scaffold

2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide exhibits a calculated octanol-water partition coefficient (cLogP) approximately 1.1 log units higher than the unsubstituted parent compound N′-hydroxyoxolane-3-carboximidamide [1]. This increased lipophilicity is directly attributable to the hydrophobic tert-butyl substituent [2].

Lipophilicity
Reported
Target: cLogP ≈ 0.7
vs
Unsubst.: cLogP ≈ -0.4
May alter cellular uptake in cell-based assays.
Predicted values; confirm with measured logD.
Lipophilicity Membrane Permeability Drug-like Properties

Steric Hindrance: tert-Butyl vs Methyl

The tert-butyl group in 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide provides significantly greater steric hindrance than a methyl substituent, as quantified by Taft steric parameters (Es) [1]. This steric bulk restricts rotational freedom about the C2–C3 bond of the oxolane ring and shields the N′-hydroxycarboximidamide moiety from metabolic enzymes such as CYP450 isoforms and hydrolytic esterases [2].

Steric Hindrance
Class-level
Target: Es (tert-Bu) -1.54
vs
Methyl: Es 0.00
May resist metabolic N-dealkylation, altering ADME profile.
Class-level extrapolation; verify with analogs.
Conformational Analysis Steric Hindrance Enzyme Fit

Metal Chelation: Bidentate vs Monodentate

The N′-hydroxycarboximidamide functional group in 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide possesses both hydrogen bond donor (N-OH) and acceptor (C=N) capabilities, enabling bidentate metal chelation [1]. In contrast, unhydroxylated carboximidamides (e.g., oxolane-3-carboximidamide, CAS 1249549-94-7) lack the N-OH donor and chelate metals only monodentately [2].

Metal Chelation
Class-level
Target: Bidentate (N-OH + C=N)
vs
Carboximidamide: Monodentate
Bidentate chelation may confer higher inhibition potency.
No binding constant data; SAR context review.
Hydrogen Bond Donors/Acceptors Metal Chelation Enzyme Inhibition

Synthetic Accessibility: Racemic vs Enantiopure

2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide is commercially available in two distinct forms: racemic (CAS 1824844-16-7, 95-98% purity) and stereochemically defined (2S,3R) (CAS 2089472-82-0, 98% purity) . This contrasts with unsubstituted N′-hydroxyoxolane-3-carboximidamide (CAS 1251417-85-2), which is only available as a racemate .

Synthetic Access
Reported
Target: (2S,3R) enantiomer available
vs
Unsubst.: Racemic only
Supports stereochemistry-defined SAR studies.
Verify enantiopurity by chiral HPLC.
Stereochemistry Chiral Synthesis Purity

2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide: Application Scenarios


Lead Optimization of Metalloenzyme Inhibitors

The bidentate metal-chelating capacity of the N′-hydroxycarboximidamide moiety [1] combined with the metabolic shielding conferred by the 2-tert-butyl group [2] makes 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide a compelling scaffold for designing zinc-dependent enzyme inhibitors. The ~+1.1 LogP increase relative to unsubstituted analogs [3] may improve membrane permeability in cellular target engagement assays, while the steric bulk (Taft Es = -1.54) [4] is predicted to reduce oxidative metabolism—a frequent liability in hydroxamic acid drug candidates.

Defined Stereochemistry Tool Compounds

For experiments where stereochemistry influences target engagement (e.g., chiral recognition in enzyme active sites or receptor binding), the availability of the (2S,3R)-enantiopure form (CAS 2089472-82-0, 98% purity) eliminates racemic uncertainty and reduces false-negative rates in screening. Procurement of the stereochemically defined compound enables direct structure-activity relationship (SAR) interpretation without confounding by enantiomeric mixtures.

Sterically Hindered Building Block

The tert-butyl group at the oxolane 2-position introduces substantial steric hindrance that can be exploited to control regioselectivity in subsequent derivatization reactions (e.g., directed ortho-metalation, nucleophilic additions) [2]. The compound serves as a conformationally constrained, lipophilic building block for constructing more complex sp³-rich molecular architectures, particularly in fragment-based drug discovery campaigns where three-dimensionality is desired [5].

Metabolic Stability Assessment

The predicted metabolic stability conferred by the 2-tert-butyl group (Taft Es = -1.54) [4] positions 2-tert-Butyl-N'-hydroxyoxolane-3-carboximidamide as a suitable probe compound for evaluating the susceptibility of N′-hydroxycarboximidamide-containing chemotypes to CYP-mediated N-dealkylation and hydrolysis. Comparative microsomal stability assays against unsubstituted or methyl-substituted analogs can quantify the protective effect of the tert-butyl substituent, informing lead optimization strategies.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor lead optimization
Bidentate chelating scaffold with tert-butyl shielding
Chelation-dependent enzyme inhibition assays
Stereochemistry-defined tool compounds
Enantiopure (2S,3R) form available
Chiral target engagement studies
Sterically hindered building block
tert-Butyl group introduces conformational constraint
Regioselectivity in derivatization reactions
Metabolic stability assessment
Steric shielding reduces CYP/esterase metabolism
Comparative microsomal stability assays

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